molecular formula C27H30O15 B12433581 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12433581
M. Wt: 594.5 g/mol
InChI Key: OHOBPOYHROOXEI-DMRFYQCKSA-N
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Description

The compound 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by multiple hydroxyl groups and a chromen-4-one core structure, making it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the chromen-4-one core, followed by the introduction of hydroxyl groups and glycosidic linkages. Common reagents used in these reactions include acids, bases, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods can also be employed to facilitate specific glycosylation reactions, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydroflavonoids.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Acylation using acetic anhydride (Ac₂O) or alkylation using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavonoids.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its antioxidant properties and potential to modulate enzyme activities.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and cardioprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Modulation: Inhibits or activates specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Signal Transduction: Modulates signaling pathways, including the NF-κB and MAPK pathways, to exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anti-cancer and cardioprotective effects.

    Rutin: A glycosylated flavonoid with strong antioxidant activity.

Uniqueness

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,25+,26-,27?/m0/s1

InChI Key

OHOBPOYHROOXEI-DMRFYQCKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Origin of Product

United States

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